s-Boc-2-mercapto-4,6-dimethylpyrimidine

Description

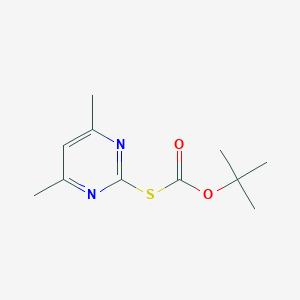

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-7-6-8(2)13-9(12-7)16-10(14)15-11(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTDIELOEHTPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194644 | |

| Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41840-28-2 | |

| Record name | O-(1,1-Dimethylethyl) S-(4,6-dimethyl-2-pyrimidinyl) carbonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41840-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041840282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(tert-Butoxycarbonylthio)-4,6-dimethylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD4N7M3XG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to s-Boc-2-mercapto-4,6-dimethylpyrimidine

CAS Number: 41840-28-2

This technical guide provides a comprehensive overview of s-Boc-2-mercapto-4,6-dimethylpyrimidine, a versatile reagent in pharmaceutical research and organic synthesis. Targeted at researchers, scientists, and drug development professionals, this document details the compound's properties, applications, and relevant experimental protocols.

Compound Properties and Specifications

This compound, also known by its synonyms O-tert-Butyl-S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate and Boc-S, is a crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 41840-28-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1][4][6] |

| Molecular Weight | 240.32 g/mol | [1][4] |

| Appearance | Pale yellow to reddish-yellow solid | [6][8] |

| Melting Point | 48-51 °C | [1][2][3][7] |

| Assay | ≥97% | [1][5] |

| Storage Temperature | 2-8°C | [1][2] |

| Flash Point | 110 °C (closed cup) | [1][2] |

| SMILES String | Cc1cc(C)nc(SC(=O)OC(C)(C)C)n1 | [1] |

| InChI Key | POTDIELOEHTPJN-UHFFFAOYSA-N | [1] |

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[6][9] Its primary applications lie in the fields of medicinal chemistry and organic synthesis.

Pharmaceutical Intermediate

This compound serves as a key building block in the development of novel therapeutics, particularly those with antiviral and anticancer properties.[6] The pyrimidine scaffold is a common feature in many bioactive compounds, and this reagent provides a convenient way to introduce a protected thiol group, which can be further functionalized.[6]

Synthesis of SIRT2 Inhibitors

A significant application of this compound is in the synthesis of selective inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in various diseases, including cancer.[10] Derivatives of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide, synthesized using this starting material, have shown potent and selective inhibition of SIRT2.[10]

Reagent for Boc Protection

The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group for amines in organic synthesis. This compound can act as a reagent for the preparation of Boc-amino acids.[11]

Experimental Protocols

While specific, detailed protocols for every application of this compound are proprietary or vary between research groups, a general procedure for the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives can be extrapolated from published literature. This provides a foundational methodology for researchers working with this compound.

Objective: To synthesize a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative, a class of compounds known to be potent SIRT2 inhibitors.[10]

Materials:

-

This compound

-

A suitable 2-halo-N-phenylacetamide (e.g., 2-chloro-N-phenylacetamide)

-

Anhydrous dimethylformamide (DMF)

-

Potassium tert-butoxide

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Deprotection (if necessary): While some syntheses may utilize the Boc-protected form directly in a one-pot reaction, a preliminary deprotection step might be required. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deprotected 2-mercapto-4,6-dimethylpyrimidine and the 2-halo-N-phenylacetamide derivative in anhydrous DMF.

-

Base Addition: To the stirred solution, add a suitable base, such as potassium tert-butoxide, portion-wise at room temperature. The base facilitates the nucleophilic substitution reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified using column chromatography on silica gel with an appropriate eluent system to yield the desired 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative.

Signaling Pathways

The therapeutic potential of compounds derived from this compound is often linked to their ability to modulate specific cellular signaling pathways.

SIRT2 Inhibition in Cancer

SIRT2 has been identified as a therapeutic target in various cancers. Its inhibition can affect multiple downstream pathways involved in cell proliferation, survival, and metastasis. The diagram below illustrates a simplified overview of some key signaling pathways influenced by SIRT2.

Caption: Simplified overview of SIRT2 signaling pathways in cancer.

Antiviral Mechanism of Pyrimidine Derivatives

Pyrimidine derivatives can exert antiviral effects through various mechanisms. A common mode of action involves the inhibition of viral nucleic acid synthesis. The workflow below illustrates this general principle.

Caption: General mechanism of antiviral action for pyrimidine derivatives.

References

- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 98 41840-28-2 [sigmaaldrich.com]

- 3. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

In-Depth Technical Guide: S-Boc-2-mercapto-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Boc-2-mercapto-4,6-dimethylpyrimidine, a key intermediate in pharmaceutical research and development. The document details its chemical properties, a representative synthesis protocol, and its role in the modulation of critical signaling pathways relevant to antiviral and anticancer drug discovery.

Core Compound Data

This compound, also known by its synonym O-tert-Butyl-S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate, is a stable, versatile building block in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group enhances its utility in multi-step synthetic routes.

| Property | Value | References |

| Molecular Weight | 240.32 g/mol | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |

| CAS Number | 41840-28-2 | [1] |

| Appearance | Pale yellow to reddish-yellow or pale brown crystalline powder | [2] |

| Melting Point | 48-51 °C | [3] |

| Functional Group | Thioether | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents such as Dichloromethane and Tetrahydrofuran. |

Experimental Protocols

The synthesis of this compound involves a two-step process: the synthesis of the precursor 2-mercapto-4,6-dimethylpyrimidine hydrochloride, followed by the protection of the thiol group with a Boc moiety.

Synthesis of 2-mercapto-4,6-dimethylpyrimidine hydrochloride

This procedure is adapted from established methods for the synthesis of 2-mercaptopyrimidines.[4]

Materials:

-

Thiourea

-

Acetylacetone

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Suspend thiourea (1.0 mole) in a solution of acetylacetone (1.2 moles) in 2.5 L of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To the resulting suspension, add 250 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, cool the reaction mixture. Yellow, needle-like crystals of 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride will form.

-

Allow the mixture to stand, preferably overnight, to ensure complete crystallization.

-

Collect the crystals by filtration, wash with cold ethanol, and dry to yield the product.

Synthesis of this compound

This protocol is a representative procedure for the Boc protection of a thiol, based on general organic synthesis principles.[5][6]

Materials:

-

2-mercapto-4,6-dimethylpyrimidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

-

Dissolve 2-mercapto-4,6-dimethylpyrimidine hydrochloride (1.0 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a base, such as triethylamine (2.2 equivalents), to the solution to neutralize the hydrochloride and deprotonate the thiol.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Applications

This compound serves as a crucial intermediate for the synthesis of various bioactive pyrimidine derivatives, which have shown significant potential as both antiviral and anticancer agents.

Antiviral Applications

Pyrimidine derivatives are known to exhibit broad-spectrum antiviral activity by targeting essential viral or host cell components.[7][8][9] Two primary mechanisms of action have been identified for pyrimidine analogs in antiviral therapy:

-

Inhibition of Viral Polymerase: Many viruses rely on an RNA-dependent RNA polymerase (RdRp) for the replication of their genome. Pyrimidine nucleoside analogs can be incorporated into the growing viral RNA chain, leading to premature termination or the introduction of mutations, thereby inhibiting viral replication.[1][10][11][12]

-

Inhibition of Host Dihydroorotate Dehydrogenase (DHODH): Viruses are dependent on the host cell's machinery for replication, including the supply of nucleotides. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for viral RNA and DNA synthesis, thus exerting a potent antiviral effect against a wide range of viruses.[7][8][9][13][14][15]

Caption: Signaling pathways targeted by antiviral pyrimidine derivatives.

Anticancer Applications

In oncology, pyrimidine derivatives have been investigated for their ability to interfere with signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[16][17][18][19] Key targets include:

-

Receptor Tyrosine Kinases (RTKs): Fused pyrimidine derivatives have been shown to inhibit the activity of RTKs such as the Epidermal Growth Factor Receptor (EGFR).[19] Inhibition of these kinases can block downstream signaling pathways that promote cell growth and survival.

-

Cyclin-Dependent Kinases (CDKs): Certain pyrimidine analogs act as potent inhibitors of CDKs, which are key regulators of the cell cycle.[16] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

-

USP7 Pathway: Some pyrrolo[2,3-d]pyrimidin-4-one derivatives have been identified as inhibitors of Ubiquitin-Specific Protease 7 (USP7).[16] Inhibition of USP7 leads to the accumulation of tumor suppressor proteins like p53 and p21, resulting in cell cycle arrest and apoptosis.

Caption: Signaling pathways modulated by anticancer pyrimidine derivatives.

References

- 1. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bionauts.jp [bionauts.jp]

- 10. Small Molecules Targeting Viral Polymerases | Pharmaceuticals | MDPI [mdpi.com]

- 11. search.library.berkeley.edu [search.library.berkeley.edu]

- 12. mdpi.com [mdpi.com]

- 13. Inhibitors of dihydroorotate dehydrogenase cooperate with molnupiravir and N4-hydroxycytidine to suppress SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijrpr.com [ijrpr.com]

- 17. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jrasb.com [jrasb.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to s-Boc-2-mercapto-4,6-dimethylpyrimidine: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

s-Boc-2-mercapto-4,6-dimethylpyrimidine is a key intermediate in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical agents. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the sulfur atom facilitates a wide range of chemical modifications, enabling the synthesis of diverse heterocyclic compounds with potential therapeutic activities. This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of this compound. It further delves into the experimental protocols for its synthesis and the mechanistic pathways through which its derivatives exert their antiviral and anticancer effects, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

This compound, systematically named S-(tert-butoxycarbonyl)-4,6-dimethyl-2-mercaptopyrimidine, is a pale yellow to reddish-yellow solid. The presence of the Boc protecting group enhances its stability and modulates its reactivity, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 41840-28-2 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1][2] |

| Molecular Weight | 240.32 g/mol | [1][2] |

| Melting Point | 48-51 °C | [1][2] |

| Appearance | Pale yellow to reddish-yellow solid | [1] |

| Purity | ≥ 98% | [2] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Spectroscopic Data for this compound and its Precursor

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | FT-IR (cm⁻¹) | Mass Spec (m/z) |

| This compound | Data not explicitly found. Expected signals for methyl, methine, and tert-butyl protons. | See ChemicalBook for spectrum | Data not explicitly found. Expected peaks for C=O, C-N, C-S, and C-H bonds. | Data not explicitly found. Expected molecular ion peak. |

| 2-mercapto-4,6-dimethylpyrimidine (Precursor) | See PubChem for spectrum | See PubChem for spectrum | See SpectraBase for spectrum | 140 (M⁺) |

Experimental Protocols

Synthesis of 2-mercapto-4,6-dimethylpyrimidine hydrochloride (Precursor)

The synthesis of the precursor, 2-mercapto-4,6-dimethylpyrimidine, is a well-established procedure involving the condensation of acetylacetone with thiourea.

Experimental Protocol:

-

Reaction Setup: Suspend thiourea (1.0 mole) in a solution of acetylacetone (1.2 moles) in 2500 mL of ethanol in a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Acidification and Reflux: Add 250 mL of concentrated hydrochloric acid to the suspension. Heat the mixture to reflux and maintain for 2 hours.

-

Crystallization: After the reflux period, cool the reaction mixture. Yellow, needle-like crystals of 2-mercapto-4,6-dimethylpyrimidine hydrochloride will form.

-

Isolation and Drying: Allow the mixture to stand overnight to ensure complete crystallization. Collect the crystals by filtration and dry them to obtain the product. The reported yield is approximately 80%.

Synthesis of this compound

The introduction of the Boc protecting group onto the sulfur atom of 2-mercapto-4,6-dimethylpyrimidine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Proposed Experimental Protocol:

-

Reaction Setup: Dissolve 2-mercapto-4,6-dimethylpyrimidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Development

This compound serves as a versatile intermediate for the synthesis of a wide array of pyrimidine derivatives with potential therapeutic applications, particularly as antiviral and anticancer agents.[3]

Antiviral Drug Development

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[4] These compounds act by mimicking natural nucleosides and interfering with viral replication.[5][6] Once inside a cell, they are phosphorylated to their active triphosphate form.[7] This active form can then inhibit viral DNA or RNA polymerases or be incorporated into the growing viral nucleic acid chain, leading to chain termination.[7][8]

Anticancer Drug Development

Derivatives of 2-mercaptopyrimidine are being extensively investigated for their anticancer properties.[3][9] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[10][11] Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-based inhibitors can target various kinases, including Epidermal Growth Factor Receptor (EGFR), c-Met, Mer, and Cyclin-Dependent Kinases (CDKs).[9][12] By blocking the activity of these kinases, these compounds can halt the uncontrolled proliferation of cancer cells and induce apoptosis (programmed cell death).

Experimental Workflow

The general workflow for the synthesis and evaluation of novel drug candidates derived from this compound involves a multi-step process from initial synthesis to biological screening.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ability to undergo various chemical transformations make it an attractive starting material for the development of novel therapeutic agents. The derivatives of this compound have shown significant promise as both antiviral and anticancer agents, primarily through mechanisms involving the inhibition of key viral enzymes and cellular kinases. Further exploration of the synthetic potential of this compound is warranted to discover new and more effective drug candidates to address unmet medical needs. This guide provides a foundational understanding for researchers to leverage the potential of this important chemical intermediate.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound 98 41840-28-2 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

An In-depth Technical Guide to the Synthesis of s-Boc-2-mercapto-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for s-Boc-2-mercapto-4,6-dimethylpyrimidine, a reagent often utilized in proteomics research and peptide synthesis. This document details the necessary experimental protocols, quantitative data, and logical workflows for the successful synthesis of the target compound.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-mercapto-4,6-dimethylpyrimidine, through a condensation reaction. The subsequent step is the protection of the thiol group with a tert-butoxycarbonyl (Boc) group.

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine Hydrochloride

This procedure is based on the established method for the synthesis of 2-mercaptopyrimidines from 1,3-dicarbonyl compounds and thiourea.[1] The synthesis of 2-mercapto-4,6-dimethylpyrimidine specifically was improved by Hunt, McOmie, and Sayer.[1]

Reaction Scheme:

Caption: Synthesis of the pyrimidine precursor.

Methodology:

-

Suspend thiourea (1.0 mole) in a solution of acetylacetone (1.2 moles) in 2500 mL of ethanol in a suitably sized round-bottom flask.

-

To the resulting suspension, add 250 mL of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux with stirring for 2 hours.

-

After the reaction is complete, cool the mixture. Beautiful yellow, needle-like crystals of 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride will form.

-

Allow the reaction mixture to stand overnight to ensure complete crystallization.

-

Collect the crystals by filtration, wash them with cold ethanol, and dry them to obtain the product.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Equiv. |

| Thiourea | 76.12 | 76 | 1.0 | 1.0 |

| Acetylacetone | 100.12 | 120 | 1.2 | 1.2 |

| Ethanol | 46.07 | 2500 mL | - | Solvent |

| Conc. HCl | 36.46 | 250 mL | - | Catalyst/Reagent |

| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Expected Yield (%) | |

| 2-Mercapto-4,6-dimethylpyrimidine HCl | 176.66 | 140 | ~80% |

Step 2: Synthesis of this compound

This step involves the S-protection of the thiol group using di-tert-butyl dicarbonate (Boc anhydride). The following is a representative procedure adapted from a similar synthesis involving the reaction of a heterocyclic compound with Boc anhydride in the presence of 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

References

Tautomeric Landscape of 2-Mercapto-4,6-dimethylpyrimidine in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thiol-thione tautomerism of 2-mercapto-4,6-dimethylpyrimidine in various solution environments. The equilibrium between these tautomeric forms is a critical factor influencing the compound's chemical reactivity, biological activity, and physicochemical properties. This document synthesizes experimental findings from spectroscopic studies to offer a comprehensive understanding for professionals in research and drug development.

The Thiol-Thione Tautomeric Equilibrium

2-Mercapto-4,6-dimethylpyrimidine exists as a dynamic equilibrium between two tautomeric forms: the thiol and the thione form. The thiol form possesses an aromatic pyrimidine ring with a sulfhydryl (-SH) group, while the thione form has a non-aromatic pyrimidine ring with a thiocarbonyl (C=S) group and an N-H bond.

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. Polar solvents tend to stabilize the more polar thione tautomer, whereas non-polar solvents favor the less polar thiol form.[1] This solvent-dependent behavior is a key consideration in studies involving this molecule.

References

An In-depth Technical Guide on the Physical Properties of s-Boc-2-mercapto-4,6-dimethylpyrimidine

This technical guide provides a comprehensive overview of the known physical properties of s-Boc-2-mercapto-4,6-dimethylpyrimidine, a key intermediate in pharmaceutical and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its physical characteristics.

Core Physical and Chemical Data

This compound, also known by its synonyms O-tert-Butyl-S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate and Boc-S, is a crystalline solid.[2] Its stability and reactivity are enhanced by the tert-butoxycarbonyl (Boc) protecting group, making it a valuable component in the synthesis of diverse bioactive molecules.[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1][3][4][5] |

| Molecular Weight | 240.32 g/mol | [2][3][4] |

| Melting Point | 48-51 °C (lit.) | [2][3] |

| Appearance | Pale yellow to reddish yellow crystalline powder/crystals | [1][5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][3] |

| Purity | ≥ 97-98% | [1][5] |

| Storage Temperature | 2-8°C or Room Temperature | [1][2][3] |

| CAS Number | 41840-28-2 | [1][2][3][4][5] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the public literature, standard methods for organic compounds are applicable.

General Methodology for Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)

-

Capillary tubes

-

Sample of this compound

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The recorded melting point range for a pure compound should be narrow, typically within 1-2 °C.

Synthesis and Quality Control Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent quality control of a chemical intermediate like this compound. This process ensures the final product meets the required purity and identity specifications.

References

An In-depth Technical Guide on the Physicochemical Properties and Solubility Determination of s-Boc-2-mercapto-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

s-Boc-2-mercapto-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group enhances its utility as an intermediate in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, particularly solubility, is crucial for its application in drug discovery and development, influencing everything from reaction kinetics to bioavailability.

Physicochemical Properties

A compilation of the available physicochemical data for this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1][2] |

| Molecular Weight | 240.32 g/mol | [3] |

| CAS Number | 41840-28-2 | [1][4] |

| Appearance | Pale yellow to reddish yellow crystalline solid | [1] |

| Melting Point | 48-51 °C | [3][4] |

| Assay | ≥ 98% | [3] |

| Storage Temperature | 2-8°C | [3] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| InChI Key | POTDIELOEHTPJN-UHFFFAOYSA-N | [3] |

| SMILES String | Cc1cc(C)nc(SC(=O)OC(C)(C)C)n1 | [3] |

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol describes a reliable method for determining the equilibrium (thermodynamic) solubility of this compound in a solvent of interest. This method is adapted from established protocols for pyrimidine derivatives.[5]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method like UV-Vis spectrophotometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution with the solvent of interest.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Prepare samples in triplicate to ensure the reliability of the results.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted supernatant and the calibration standards using a validated analytical method (e.g., HPLC).

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted supernatant from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a chemical compound.

References

In-Depth Technical Guide: Spectral Analysis of S-Boc-2-mercapto-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for S-Boc-2-mercapto-4,6-dimethylpyrimidine (CAS Number: 41840-28-2). The information is tailored for professionals in research, science, and drug development who utilize this compound in their work. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Core Compound Information

This compound, also known as O-tert-Butyl-S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate, is a chemical intermediate often used in organic synthesis.[1] Its molecular formula is C₁₁H₁₆N₂O₂S, with a molecular weight of 240.32 g/mol .[2] The compound typically appears as a crystalline solid with a melting point in the range of 48-51 °C.

Spectral Data Summary

While comprehensive, publicly available datasets for the spectral analysis of this compound are limited, the following tables summarize the expected and reported spectral information.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | ||||

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| See Figure 1 |

A publicly available ¹³C NMR spectrum indicates the presence of the expected carbon environments. However, a detailed peak list with chemical shifts is not currently available.[3]

Table 2: Infrared (IR) Spectroscopy Spectral Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Thiocarbonate) | 1700 - 1725 |

| C-H (Alkyl) | 2850 - 3000 |

| C=N (Pyrimidine ring) | 1550 - 1650 |

| C-O | 1000 - 1300 |

Table 3: Mass Spectrometry (MS) Spectral Data

| Ion | Expected m/z |

| [M]⁺ | 240.09 |

| [M - C(CH₃)₃]⁺ | 183.05 |

| [M - OC(CH₃)₃]⁺ | 167.05 |

| [C₆H₈N₂S]⁺ | 140.04 |

The expected mass-to-charge ratios are calculated based on the molecular structure. Experimental mass spectrometry data detailing the fragmentation pattern is not currently published.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices for the analysis of similar organic compounds.

Synthesis of this compound

A general synthesis for the precursor, 2-mercapto-4,6-dimethylpyrimidine, involves the condensation of a β-dicarbonyl compound with thiourea.[4] The subsequent S-Boc protection would typically proceed as follows:

-

Dissolution: 2-mercapto-4,6-dimethylpyrimidine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: A non-nucleophilic base, for example, triethylamine or diisopropylethylamine, is added to the solution to deprotonate the thiol group.

-

Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: The acquired data is processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: An appropriate ionization technique is employed, such as electrospray ionization (ESI) or electron impact (EI), to generate charged molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualizations

Caption: Workflow for the synthesis and spectral characterization of a chemical compound.

References

No Direct Biological Action Data Available for s-Boc-2-mercapto-4,6-dimethylpyrimidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

A comprehensive review of publicly available scientific literature and chemical databases reveals no documented mechanism of action, specific biological activities, or defined signaling pathways for the compound s-Boc-2-mercapto-4,6-dimethylpyrimidine. The available information consistently identifies this compound as a chemical intermediate or building block used in organic synthesis rather than a biologically active agent with a characterized pharmacological effect.

Chemical Identity and Properties

This compound is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the sulfur atom. This Boc group enhances the compound's stability and utility in chemical reactions.[1] Its primary role is in the synthesis of more complex pyrimidine-containing molecules, which are then investigated for potential therapeutic applications.[1]

Below is a summary of the chemical and physical properties of this compound collated from various chemical suppliers.

| Property | Value | References |

| CAS Number | 41840-28-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1][2][3] |

| Molecular Weight | 240.32 g/mol | [2][3] |

| Appearance | Pale yellow to reddish-yellow solid/crystals | [1][3] |

| Melting Point | 48-51 °C (lit.) | [2][3] |

| Storage Temperature | Room Temperature or 2-8°C | [2][3] |

| Synonyms | O-tert-Butyl-S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate, Boc-S, Boc-SDP | [2][3] |

Role in Synthesis

The structure of this compound makes it a versatile reagent in pharmaceutical and chemical research.[1] It serves as a precursor for introducing the 4,6-dimethylpyrimidine-2-thio moiety into larger molecules. The pyrimidine core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5] However, it is the resulting synthesized derivatives, not this compound itself, that are the subject of biological evaluation.

The general workflow involving this compound can be conceptualized as follows:

Caption: Synthetic workflow using this compound.

Conclusion

Due to the absence of published data on the biological effects of this compound, it is not possible to provide an in-depth technical guide on its mechanism of action. The core requirements of this request, including the presentation of quantitative biological data, detailed experimental protocols for biological assays, and diagrams of signaling pathways, cannot be fulfilled.

Research and drug development professionals should consider this compound a starting material for synthesis. Any investigation into the biological effects of its derivatives would require de novo screening and characterization.

References

The Indispensable Role of the Boc Protecting Group on the Mercaptopyrimidine Scaffold: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry and drug development, the pyrimidine ring stands as a cornerstone scaffold, present in a significant percentage of small-molecule drugs approved by the US FDA.[1] Its utility is often unlocked through precise functionalization, a task that necessitates the strategic use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group is a versatile and widely employed tool for modulating the reactivity of mercaptopyrimidine derivatives. This technical guide provides an in-depth exploration of the function, application, and strategic implementation of the Boc protecting group in the synthesis of complex molecules derived from mercaptopyrimidines.

Core Principles: The Function of Boc Protection on Mercaptopyrimidines

Mercaptopyrimidines exist in a thiol-thione tautomerism, presenting multiple sites for potential reactions. The primary role of the Boc group is to temporarily block a reactive site—either the sulfur (S-protection) or a nitrogen atom (N-protection)—to prevent unwanted side reactions and direct subsequent synthetic transformations to a desired position.

-

S-Protection: By reacting the thiol/thione group with an electrophile like di-tert-butyl dicarbonate (Boc₂O), an O-tert-butyl S-pyrimidinyl thiocarbonate is formed. This masks the nucleophilic and easily oxidizable sulfur atom, preventing it from interfering in reactions such as palladium-catalyzed cross-coupling, where free thiols can poison the catalyst.

-

N-Protection: The Boc group can protect a ring nitrogen or an exocyclic amino group, converting it into a significantly less nucleophilic carbamate. This strategy is crucial for:

-

Directing Regioselectivity: In polyfunctional pyrimidines, protecting a nitrogen atom can steer subsequent reactions, like alkylations or acylations, to other positions.

-

Activating the Pyrimidine Ring: The electron-withdrawing nature of the Boc carbamate can increase the electrophilicity of the pyrimidine ring, enhancing its reactivity towards nucleophiles or facilitating certain types of cross-coupling reactions. Research has shown that an N-Boc group on a related dihydropyrimidine scaffold significantly increases the substrate's reactivity in palladium-catalyzed cross-coupling reactions.

-

The Boc group is prized for its stability under a wide range of basic, nucleophilic, and reductive conditions, while being readily removable under acidic conditions. This orthogonality allows for selective deprotection in the presence of other common protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile).

Experimental Protocols and Data

The successful implementation of Boc protection and deprotection hinges on well-defined experimental conditions. The following sections provide detailed protocols and quantitative data for these transformations.

S-Protection of Mercaptopyrimidines

The formation of a thiocarbonate by reacting a thiol with Boc anhydride is a key transformation. The synthesis of S-Boc-2-mercapto-4,6-dimethylpyrimidine serves as a representative example.

Detailed Experimental Protocol: Synthesis of O-tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate

-

Reagents: 4,6-dimethylpyrimidine-2-thiol, di-tert-butyl dicarbonate (Boc₂O), and a suitable base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of 4,6-dimethylpyrimidine-2-thiol (1.0 eq) in anhydrous THF at 0 °C, add the base (1.1 eq).

-

Allow the mixture to stir for 15-20 minutes to ensure complete formation of the thiolate.

-

Add a solution of Boc₂O (1.1 eq) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure S-Boc protected pyrimidine.

-

Table 1: Representative Yields for S-Alkylation of Heterocyclic Thiols While specific data for S-Boc protection of a wide range of mercaptopyrimidines is sparse, the following data for S-alkylation of related heterocyclic thiols illustrates typical reaction efficiencies.

| Entry | Heterocyclic Thiol Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

| 1 | 5-phenyl-1,3,4-oxadiazole-2-thiol | 4-Fluorobenzyl chloride | K₂CO₃ | DMF | 95 |

| 2 | 5-phenyl-1,3,4-oxadiazole-2-thiol | Benzyl bromide | K₂CO₃ | DMF | 93 |

| 3 | 5-phenyl-1,3,4-oxadiazole-2-thiol | Propyl iodide | K₂CO₃ | DMF | 95 |

Data adapted from syntheses of related thioether compounds, demonstrating high yields achievable in S-alkylation reactions.[2]

N-Protection of Aminopyrimidines

Protecting an amino group on the pyrimidine scaffold is a common and straightforward procedure.

Detailed Experimental Protocol: General N-Boc Protection of an Aminopyrimidine

-

Reagents: Aminopyrimidine substrate, di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), and a solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture with water.

-

Procedure:

-

Dissolve the aminopyrimidine (1.0 eq) in the chosen solvent (e.g., a 1:1 mixture of THF and water).

-

Add the base (e.g., NaOH, 1.5 eq) and stir until the starting material is fully dissolved.

-

Add Boc₂O (1.1-1.2 eq), either as a solid or dissolved in a small amount of the organic solvent.

-

Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which is often pure enough for subsequent steps.

-

Table 2: Quantitative Data for N-Boc Protection of Various Amines

| Entry | Amine Substrate | Boc₂O (eq.) | Base (eq.) | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | 1.1 | TEA (1.2) | DCM | 2 | 98 |

| 2 | Benzylamine | 1.1 | - | Neat | 0.5 | 97 |

| 3 | 4-Aminophenol | 1.05 | - | Water | 0.5 | 96 |

| 4 | 2-Aminopyridine | 1.1 | DMAP (0.1) | Acetonitrile | 3 | 95 |

This table presents a selection of general data to illustrate the high efficiency of N-Boc protection under various conditions.

Boc Deprotection Protocols

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the substrate's sensitivity.

Detailed Experimental Protocol: Acid-Catalyzed Boc Deprotection

-

Reagents: Boc-protected substrate, Trifluoroacetic acid (TFA), and Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected mercaptopyrimidine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise (typically 20-50% v/v, or 5-10 equivalents).[3] The formation of gaseous isobutylene is observed.

-

Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine or thiol is often obtained as its TFA salt and can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extractive work-up.

-

Table 3: Comparison of Boc Deprotection Conditions

| Entry | Acid/Solvent System | Temperature | Typical Time | Notes |

| 1 | 25-50% TFA in DCM | Room Temp. | 1-3 h | Standard, effective conditions for most substrates.[3] |

| 2 | 4M HCl in 1,4-Dioxane | Room Temp. | 1-4 h | Provides the product as an HCl salt; avoids TFA. |

| 3 | Neat TFA | Room Temp. | 5-30 min | Very fast but harsh; may not be suitable for sensitive substrates. |

| 4 | Thermal (in high-boiling solvent) | >150 °C | Varies | Acid-free method, useful for highly acid-sensitive molecules. |

Visualization of Key Workflows and Mechanisms

Visualizing the synthetic processes provides clarity for researchers planning multi-step syntheses. The following diagrams, rendered in DOT language, outline the core workflows and mechanisms.

Caption: General workflow for the S-Boc protection of a mercaptopyrimidine.

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Strategic Impact on Synthetic Design

The decision to employ a Boc protecting group profoundly influences the overall synthetic strategy, particularly in the context of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

Enabling Cross-Coupling Reactions

A free thiol group (-SH) is known to coordinate strongly with palladium, leading to catalyst deactivation or "poisoning." Protecting the thiol as an S-Boc thiocarbonate is an effective strategy to prevent this interference, thereby enabling successful cross-coupling at other positions on the pyrimidine ring (e.g., at a halogenated carbon).

Modulating Reactivity and Regioselectivity

The inherent electronic properties of the pyrimidine ring dictate that in many cross-coupling and nucleophilic aromatic substitution (SNAr) reactions on dihalopyrimidines, the C4 position is more reactive than the C2 position.[1] An N-Boc group can be strategically placed to modulate this reactivity. By converting a ring nitrogen to a carbamate, the electron density of the entire ring system is altered, which can:

-

Activate the Ring: Increase the electrophilicity of carbon centers, making them more susceptible to nucleophilic attack or facilitating the oxidative addition step in a Pd-catalytic cycle.

-

Direct Substitution: While less common, the steric bulk of the Boc group can be used to disfavor reactions at adjacent positions, thereby enhancing regioselectivity at more remote sites.

The following diagram illustrates a synthetic strategy where N-Boc protection is used to facilitate a subsequent cross-coupling reaction.

References

An In-depth Technical Guide to S-Boc-2-mercapto-4,6-dimethylpyrimidine: Discovery, Synthesis, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of S-Boc-2-mercapto-4,6-dimethylpyrimidine, a key building block in modern medicinal chemistry. The document delves into the historical context of its parent molecule, the strategic implementation of the tert-butoxycarbonyl (Boc) protecting group on the thiol functionality, and its subsequent application in the synthesis of complex pharmaceutical agents. Detailed synthetic protocols, mechanistic insights, and a survey of its utility in the development of antiviral and anticancer therapeutics are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents due to its diverse biological activities.[1] Within this class of compounds, 2-mercaptopyrimidine derivatives have garnered significant attention as versatile intermediates. The thiol group at the 2-position offers a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures.

However, the very reactivity of the thiol group can also be a liability in multi-step syntheses, necessitating the use of protecting groups. The tert-butoxycarbonyl (Boc) group, widely recognized for its stability under a range of conditions and its facile, acid-labile removal, presents an effective strategy for temporarily masking the thiol's reactivity.[2] The resulting S-Boc-protected compound, this compound (also known as O-tert-Butyl-S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate), has emerged as a crucial intermediate in pharmaceutical research and development.[3][4] Its enhanced stability and controlled reactivity make it an ideal component for the synthesis of novel therapeutics, particularly in the realms of antiviral and anticancer drug discovery.[3]

This guide will first explore the historical synthesis of the core pyrimidine structure, followed by a detailed examination of the introduction of the S-Boc protecting group. Finally, it will highlight the strategic application of this compound in the synthesis of bioactive molecules, providing both theoretical understanding and practical, field-proven insights.

Historical Perspective: Synthesis of the 2-Mercapto-4,6-dimethylpyrimidine Core

The journey to this compound begins with the synthesis of its unprotected precursor. The preparation of 2-mercaptopyrimidines through the condensation of a β-dicarbonyl compound with thiourea is a well-established synthetic route.

A common and efficient method for the synthesis of 2-mercapto-4,6-dimethylpyrimidine involves the reaction of acetylacetone with thiourea in the presence of an acid catalyst, typically hydrochloric acid, in an alcoholic solvent. This reaction proceeds via a cyclocondensation mechanism.

The logical workflow for this synthesis is depicted below:

Figure 1: General workflow for the synthesis of 2-mercapto-4,6-dimethylpyrimidine.

This foundational synthesis provides the necessary scaffold for the subsequent introduction of the Boc protecting group, a critical step in enhancing its utility for more complex synthetic endeavors.

The Art of Protection: Synthesis of this compound

With the 2-mercapto-4,6-dimethylpyrimidine core in hand, the next crucial step is the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the sulfur atom. This transformation is typically achieved by reacting the thiol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

The choice of base and solvent is critical to ensure high yields and minimize side reactions. A common protocol involves the use of a non-nucleophilic base, such as triethylamine (TEA), in an aprotic solvent like tetrahydrofuran (THF).

Mechanistic Rationale

The reaction proceeds through a nucleophilic attack of the thiolate anion on one of the carbonyl carbons of (Boc)₂O. The base serves to deprotonate the thiol, forming the more nucleophilic thiolate, which then initiates the reaction. The tert-butyl carbonate anion is a good leaving group, and it subsequently decomposes to isobutylene and carbon dioxide, driving the reaction to completion.

The key steps of the Boc protection are illustrated in the following diagram:

Figure 2: Boc protection of 2-mercapto-4,6-dimethylpyrimidine.

Experimental Protocol: A Validated Method

The following protocol provides a reliable method for the synthesis of this compound.

Materials:

-

2-Mercapto-4,6-dimethylpyrimidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 2-mercapto-4,6-dimethylpyrimidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Summary:

| Property | Value | Reference |

| CAS Number | 41840-28-2 | [5][6] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [5][6] |

| Molecular Weight | 240.32 g/mol | [5][6] |

| Appearance | Crystals or solid | |

| Melting Point | 48-51 °C |

Applications in Drug Discovery and Development

The strategic value of this compound lies in its role as a versatile building block for the synthesis of complex, biologically active molecules.[3][4] The Boc-protected thiol provides a stable yet readily cleavable handle for introducing the pyrimidine moiety into a target structure. This is particularly advantageous in the synthesis of compounds with potential antiviral and anticancer properties.[3]

The general synthetic strategy involves using the S-Boc-protected pyrimidine in a key coupling reaction, followed by deprotection of the thiol under acidic conditions at a later stage if the free thiol is required for biological activity or further functionalization.

Role in Antiviral Research

Thio-derivatives of pyrimidine bases have shown significant promise in the development of antiviral agents.[7] The pyrimidine ring is a key component of nucleosides, and modifications to this structure can lead to compounds that interfere with viral replication. The 2-mercapto group allows for the attachment of various side chains that can modulate the compound's interaction with viral enzymes. While specific examples of marketed drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, its utility as a research chemical in this area is well-recognized by suppliers.

Utility in Anticancer Drug Discovery

The pyrimidine scaffold is also prevalent in a wide array of anticancer drugs.[8][9] These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation. The ability to introduce the 4,6-dimethyl-2-thiopyrimidine moiety using the S-Boc protected intermediate allows for the systematic exploration of structure-activity relationships in the design of new anticancer agents.[3] The dimethyl substitution pattern can influence the molecule's solubility, metabolic stability, and binding affinity to target proteins.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functional group protection in modern organic synthesis. Its development from the foundational synthesis of 2-mercapto-4,6-dimethylpyrimidine has provided medicinal chemists with a robust and versatile tool for the construction of complex molecular architectures. While the full extent of its application in late-stage clinical candidates may not always be in the public domain, its widespread availability and the known biological significance of the pyrimidine-thiol scaffold underscore its importance in the ongoing quest for novel antiviral and anticancer therapies. Future research will likely continue to leverage the unique properties of this intermediate to explore new chemical space and develop next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. O-tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) carbonothioate [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Reactivity of S-Boc-2-mercapto-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Boc-2-mercapto-4,6-dimethylpyrimidine is a pivotal intermediate in pharmaceutical and organic synthesis. Its strategic design, incorporating a labile tert-butoxycarbonyl (Boc) protecting group on a sulfur-functionalized pyrimidine core, offers a versatile platform for the synthesis of complex molecules. This guide delves into the fundamental reactivity of this compound, providing a comprehensive overview of its synthesis, stability, and key transformations. Detailed experimental protocols for analogous reactions, quantitative data where available, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a thiol group at the 2-position offers a reactive handle for further functionalization. However, the inherent reactivity of thiols necessitates the use of protecting groups to ensure selective transformations. The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group that provides stability under various conditions while allowing for mild deprotection. This compound combines these features, making it a valuable building block for the synthesis of diverse bioactive molecules, including antiviral and anticancer agents.[1] This document provides a detailed exploration of its chemical behavior.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [2] |

| Molecular Weight | 240.32 g/mol | [3] |

| Appearance | Crystals | [3] |

| Melting Point | 48-51 °C | [2][3] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane. | Inferred from general chemical properties. |

| ¹³C NMR (CDCl₃, ppm) | δ 199.5, 138.3, 137.0, 135.8, 133.2, 129.3, 128.7, 128.4, 128.2, 40.8, 29.9, 21.1 | [4] |

Note: The provided ¹³C NMR data is for a related nickel complex and may not exactly represent this compound. Specific peak assignments are not available in the searched literature.

Core Reactivity and Key Transformations

The reactivity of this compound is primarily dictated by the S-Boc (thiocarbonate) functionality and the pyrimidine ring. The key transformations involve deprotection to reveal the free thiol and reactions with nucleophiles at the thiocarbonyl carbon.

Synthesis

While a specific detailed protocol for the synthesis of this compound was not found in the searched literature, a general approach can be inferred from the synthesis of the parent thiol and standard Boc protection methods. The synthesis can be conceptualized as a two-step process:

-

Synthesis of 2-mercapto-4,6-dimethylpyrimidine: This is typically achieved through the condensation of acetylacetone with thiourea in the presence of an acid catalyst.[5]

-

Boc Protection of the Thiol: The resulting thiol is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the S-Boc protected product.

Deprotection (Cleavage of the S-Boc Group)

The removal of the Boc group is a crucial step to unmask the reactive thiol for subsequent reactions. This is typically achieved under acidic conditions.

General Experimental Protocol (Analogous System):

A general method for the deprotection of tert-butyl esters and ethers using zinc bromide (ZnBr₂) in dichloromethane can be adapted.[6]

-

Dissolution: Dissolve the this compound in anhydrous dichloromethane.

-

Addition of Lewis Acid: Add a stoichiometric amount of ZnBr₂ to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product can be purified by column chromatography.

Note: The optimal conditions, including the choice of acid and reaction time, may need to be determined empirically for this specific substrate.

Reactivity towards Nucleophiles

The thiocarbonyl group in this compound is susceptible to nucleophilic attack. This reactivity can be exploited for the introduction of various functional groups. A known, yet not detailed, reaction is with propylamine.

Conceptual Reaction Scheme:

The reaction with a primary amine like propylamine would likely proceed via nucleophilic acyl substitution at the thiocarbonyl carbon.

Stability

The Boc protecting group confers considerable stability to the thiol functionality, preventing its oxidation and other unwanted side reactions under neutral and basic conditions. However, the compound is sensitive to strong acids, which leads to the cleavage of the Boc group as discussed in the deprotection section.

Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the ability to introduce a functionalized pyrimidine moiety in a protected form, which can be deprotected at a later stage to reveal a reactive thiol. This thiol can then be used for various transformations, such as forming disulfide bonds or undergoing further alkylation or arylation.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile centered around the acid-labile S-Boc protecting group. While specific, detailed experimental protocols for its synthesis and reactions are not extensively documented in readily available literature, its reactivity can be reliably predicted based on the established chemistry of thiocarbonates and Boc-protected compounds. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in the development of novel chemical entities. Further experimental investigation is warranted to establish optimized reaction conditions and expand the scope of its applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound 98 41840-28-2 [sigmaaldrich.com]

- 4. CN112608207A - Preparation of 4, 6-dimethyl-2-mercaptopyrimidine divalent nickel complexα-Use in alkyl ketones - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a pillar in the edifice of modern medicinal chemistry. Its prevalence in the architecture of life, forming the backbone of nucleobases in DNA and RNA, foreshadows its profound therapeutic potential. This inherent biocompatibility, coupled with a versatile chemical reactivity, has rendered pyrimidine and its derivatives a privileged structure in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the role of pyrimidine derivatives in drug discovery, from their synthesis and biological evaluation to their mechanisms of action in critical signaling pathways.

The Significance of the Pyrimidine Core in Medicinal Chemistry